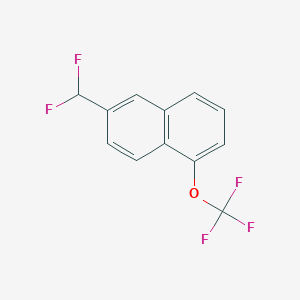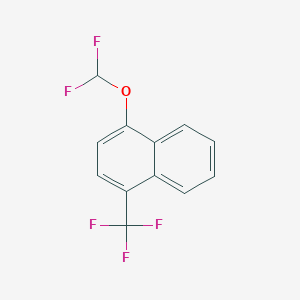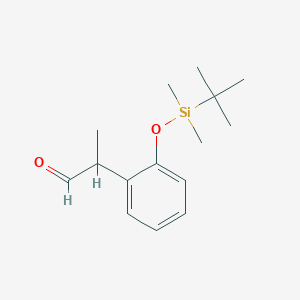
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile is an organic compound with the molecular formula C₁₃H₉ClN₂O₂ It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 6-position and a 4-methoxyphenoxy group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloronicotinonitrile and 4-methoxyphenol.
Reaction: The 4-methoxyphenol is reacted with 6-chloronicotinonitrile in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Materials Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in studying the interactions of nicotinic receptors and other biological targets.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile involves its interaction with specific molecular targets, such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-(4-hydroxyphenoxy)nicotinonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
6-Chloro-2-(4-ethoxyphenoxy)nicotinonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
6-Chloro-2-(4-methylphenoxy)nicotinonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of organic electronic materials or as intermediates in pharmaceutical synthesis.
Eigenschaften
Molekularformel |
C13H9ClN2O2 |
|---|---|
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
6-chloro-2-(4-methoxyphenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2O2/c1-17-10-3-5-11(6-4-10)18-13-9(8-15)2-7-12(14)16-13/h2-7H,1H3 |
InChI-Schlüssel |
QQTRNJAURWQPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC(=N2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)






![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)

![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)

